molecular formula C19H23N3O5S B2591403 N-(4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251673-54-7

N-(4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2591403
CAS No.: 1251673-54-7
M. Wt: 405.47
InChI Key: DLUDVFKZHLDZCZ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (CAS 1358439-10-7) is a high-purity synthetic compound with a molecular formula of C19H22ClN3O5S and a molecular weight of 439.91 g/mol . It features a unique hybrid structure that combines a dihydropyridin-one core, a phenylacetamide moiety, and a piperidine-1-sulfonyl group. This specific molecular architecture, particularly the piperidine-sulfonyl unit, is of significant interest in medicinal chemistry. Piperidine and sulfonyl groups are privileged structures frequently found in pharmaceuticals and biologically active compounds, often contributing to a molecule's ability to interact with enzymatic targets . The presence of the acetamide linker attached to a substituted aniline further enhances its potential as a versatile building block for the development of novel therapeutic agents. Researchers can utilize this compound in high-throughput screening campaigns, as a key intermediate in the synthesis of more complex molecules, or in structure-activity relationship (SAR) studies aimed at optimizing activity against specific biological targets. This product is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-27-16-7-5-15(6-8-16)20-18(23)14-21-13-17(9-10-19(21)24)28(25,26)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUDVFKZHLDZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the piperidine sulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions.

    Final acetamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions might target the carbonyl groups in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Key Analogs

Compound Name Key Structural Features Notable Activity/Properties Reference
N-(4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (Target) 4-Methoxyphenyl, dihydropyridinone, piperidine sulfonyl Unknown (Theoretical anti-cancer) N/A
N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide 4-Fluorophenyl, dihydropyridinone, piperidine sulfonyl Supplier-listed (No published data)
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Quinazoline core, pyrrolidine sulfonyl Anti-cancer (IC50 <10 µM)
P158-1058 (N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide) 4-Methylpiperidine sulfonyl Preclinical screening compound

Biological Activity

N-(4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H27N3O5S
  • Molecular Weight : 441.5 g/mol

The compound features a piperidine ring attached to a dihydropyridine moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, a series of related compounds were evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens. The most active derivatives showed MIC values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial potential .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Compounds similar to this compound have shown significant AChE inhibitory activity, with IC50 values ranging from 1.13 to 6.28 µM .
  • Urease : It has been highlighted for its urease inhibition capabilities, which are crucial for treating infections caused by urease-producing bacteria .

Anticancer Potential

Research indicates that the compound may possess anticancer properties. Studies involving related piperidine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Antibacterial Screening : A study tested multiple derivatives against Salmonella typhi and Bacillus subtilis, revealing moderate to strong antibacterial activity .
  • Biofilm Inhibition : The compound demonstrated significant potential in inhibiting biofilm formation, outperforming standard antibiotics like Ciprofloxacin in certain assays .
  • Synergistic Effects : When combined with other antibiotics, the compound exhibited synergistic effects that lowered the effective doses required for bacterial inhibition .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/TargetsResults (IC50 or MIC)
AntimicrobialStaphylococcus aureusMIC = 0.22 - 0.25 µg/mL
Salmonella typhiModerate activity
Enzyme InhibitionAcetylcholinesteraseIC50 = 1.13 - 6.28 µM
UreaseIC50 values < 5 µM
AnticancerVarious cancer cell linesInduced apoptosis

Q & A

Basic: What are the key considerations for optimizing the synthesis yield of this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with pyridin-2-yl-4-oxobutanal derivatives reacting with amines under controlled conditions. Key factors include:

  • Catalysts/Solvents: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while bases like K₂CO₃ facilitate deprotonation .
  • Temperature: Maintain 60–80°C to balance reaction kinetics and avoid decomposition .
  • Purification: Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate high-purity product .

Example Optimization Table:

ParameterOptimal RangeImpact on Yield
SolventDMF↑ Nucleophilicity
Temperature70°C↑ Reaction rate
BaseK₂CO₃↑ Deprotonation efficiency

Advanced: How can reaction mechanisms for sulfonyl group incorporation be analyzed?

Methodological Answer:
Mechanistic studies require:

  • Isotopic Labeling: Use ³⁵S-labeled sulfonyl chloride to track sulfonation steps via radio-TLC .
  • Kinetic Profiling: Monitor intermediate formation using in-situ FTIR or HPLC to identify rate-limiting steps .
  • Computational Modeling: Apply DFT calculations to map energy barriers for sulfonyl transfer reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the dihydropyridine and sulfonyl groups .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • HPLC: Assesses purity (>95%) using C18 columns and UV detection at 254 nm .

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